molecular formula C14H10ClFO2 B6398143 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261987-32-9

4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398143
CAS RN: 1261987-32-9
M. Wt: 264.68 g/mol
InChI Key: KMBSVLQSNKIICW-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 115-117°C and a purity of 95%. This compound has several unique properties that make it a valuable tool for scientists and researchers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can reduce inflammation, pain, and other symptoms associated with inflammatory conditions.
Biochemical and Physiological Effects
4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In vivo studies have also shown that it can reduce inflammation and pain associated with various inflammatory conditions, such as rheumatoid arthritis. In addition, it has been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) in laboratory experiments is that it is relatively easy to synthesize and is inexpensive. In addition, it has a high purity of 95%, which makes it suitable for use in a variety of experiments. However, it is important to note that this compound is highly toxic and should be handled with care.

Future Directions

There are several potential future directions for research on 4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%). One potential direction is to further explore its anti-inflammatory and anti-tumor effects. Additionally, more research could be done to determine the exact mechanism of action of this compound and to identify potential therapeutic uses. Finally, further research could be done to explore the potential of this compound as a building block in the synthesis of various organic compounds.

Synthesis Methods

4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-fluorobenzaldehyde with 2-fluoro-4-methylphenylmagnesium bromide in the presence of a base, such as sodium hydroxide. This reaction yields 4-chloro-3-(2-fluoro-4-methylphenyl)benzaldehyde. The second step involves the oxidation of the benzaldehyde with sodium hypochlorite to form 4-chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%).

Scientific Research Applications

4-Chloro-3-(2-fluoro-4-methylphenyl)benzoic acid (95%) is widely used in scientific research and laboratory experiments. It has been used in the synthesis of various compounds, such as 1-chloro-2-fluoro-4-methylphenylbenzoic acid, which can be used as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various other compounds, such as 4-chloro-3-fluorobenzoic acid, which can be used as a building block in the synthesis of various organic compounds.

properties

IUPAC Name

4-chloro-3-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(16)6-8)11-7-9(14(17)18)3-5-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBSVLQSNKIICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689211
Record name 6-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261987-32-9
Record name 6-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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